10-(1H-imidazol-2-yl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one
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Overview
Description
10-(1H-imidazol-2-yl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one is a complex heterocyclic compound that features both imidazole and acridine moieties. The imidazole ring is known for its presence in many biologically active molecules, while the acridine structure is often associated with antitumor and antimicrobial properties. This compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(1H-imidazol-2-yl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired heterocyclic rings .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
10-(1H-imidazol-2-yl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the imidazole and acridine rings
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced forms of the compound .
Scientific Research Applications
10-(1H-imidazol-2-yl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 10-(1H-imidazol-2-yl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, while the acridine moiety can intercalate into DNA, disrupting its function. These interactions can lead to the inhibition of cellular processes, making the compound effective against certain pathogens and cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and tinidazole share the imidazole ring and exhibit antimicrobial properties.
Acridine Derivatives: Compounds such as acriflavine and proflavine are known for their antitumor and antimicrobial activities
Uniqueness
10-(1H-imidazol-2-yl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one is unique due to its combined imidazole and acridine structures, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C17H15N3O3 |
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Molecular Weight |
309.32 g/mol |
IUPAC Name |
10-(1H-imidazol-2-yl)-6,7,8,10-tetrahydro-5H-[1,3]benzodioxolo[5,6-b]quinolin-9-one |
InChI |
InChI=1S/C17H15N3O3/c21-12-3-1-2-10-16(12)15(17-18-4-5-19-17)9-6-13-14(23-8-22-13)7-11(9)20-10/h4-7,15,20H,1-3,8H2,(H,18,19) |
InChI Key |
KMUJQIHUZUWSOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C3=CC4=C(C=C3N2)OCO4)C5=NC=CN5)C(=O)C1 |
Origin of Product |
United States |
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